molecular formula C12H16IN3O4 B1408297 5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1858240-07-9

5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No. B1408297
CAS RN: 1858240-07-9
M. Wt: 393.18 g/mol
InChI Key: HFHYPRGDIWDXFP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butoxycarbonyl (t-Boc) group, an imidazo[4,5-c]pyridine ring, and a carboxylic acid group. The t-Boc group is a common protecting group used in organic synthesis, particularly for amines . The imidazo[4,5-c]pyridine is a fused ring system that is part of many biologically active compounds. The carboxylic acid group is a common functional group that can participate in various reactions such as esterification and amide formation.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazo[4,5-c]pyridine ring, the introduction of the iodine atom, and the protection of the amine group with the t-Boc group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and mass spectrometry. The presence of the iodine atom would be evident in the mass spectrum, and the different types of hydrogen and carbon atoms in the molecule would give distinct signals in the NMR spectra .


Chemical Reactions Analysis

This compound could participate in various chemical reactions. The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or with amines to form amides. The iodine atom could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylic acid group and the nonpolar t-Boc group would influence its solubility properties .

Scientific Research Applications

Synthesis of Bioactive Molecules

The presence of the tert-butoxycarbonyl (BOC) group makes this compound a valuable precursor in the synthesis of bioactive molecules. The BOC group is commonly used as a protecting group for amines in organic synthesis . It can be added under aqueous conditions and removed with strong acids like trifluoroacetic acid, making it versatile for multi-step syntheses where selective deprotection is required.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on its physical and chemical properties, but general precautions would include avoiding inhalation, ingestion, or skin contact .

properties

IUPAC Name

2-iodo-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN3O4/c1-12(2,3)20-11(19)16-5-7-6(14-10(13)15-7)4-8(16)9(17)18/h8H,4-5H2,1-3H3,(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHYPRGDIWDXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)N=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 2
5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 4
5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 6
5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

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